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Compound of Interest

Compound Name: N-(2-aminoethyl)benzamide

Cat. No.: B168569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-(2-
aminoethyl)benzamide, a compound of interest in pharmaceutical research. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, offering a comprehensive spectral signature for this molecule.

Chemical Structure and Properties
N-(2-aminoethyl)benzamide, also known as N-benzoylethylenediamine, is an organic

compound featuring a benzamide moiety linked to an ethylenediamine group. Its fundamental

properties are summarized below.

Property Value

Chemical Formula C₉H₁₂N₂O

Molecular Weight 164.21 g/mol

CAS Number 1009-17-2

IUPAC Name N-(2-aminoethyl)benzamide

Spectroscopic Data
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A comprehensive analysis of N-(2-aminoethyl)benzamide using various spectroscopic

techniques provides a detailed fingerprint for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

providing information about the chemical environment of individual atoms.

¹H NMR Spectrum (Solvent: DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-7.9 m 2H
Aromatic (ortho-

protons to C=O)

~7.4-7.5 m 3H
Aromatic (meta- and

para-protons)

~3.4 q 2H -CH₂-NH-C=O

~2.8 t 2H -CH₂-NH₂

Broad Signal s 3H -NH- and -NH₂

¹³C NMR Spectrum

Chemical Shift (δ) ppm Assignment

~167 C=O (Amide)

~134 Aromatic (Quaternary C)

~131 Aromatic (CH)

~128 Aromatic (CH)

~127 Aromatic (CH)

~42 -CH₂-NH-C=O

~40 -CH₂-NH₂
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Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their characteristic

vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Strong, Broad
N-H stretching (amine and

amide)

~3060 Medium Aromatic C-H stretching

~2930, ~2850 Medium Aliphatic C-H stretching

~1635 Strong C=O stretching (Amide I)

~1540 Strong N-H bending (Amide II)

~1490, ~1450 Medium Aromatic C=C stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. A common fragmentation pattern for benzamides

involves the cleavage of the amide bond. The molecular ion peak (M+) for N-(2-
aminoethyl)benzamide would be expected at m/z 164.

Expected Fragmentation Pattern:

m/z Fragment

164 [C₉H₁₂N₂O]⁺ (Molecular Ion)

121 [C₇H₅O]⁺ (Benzoyl cation)

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺ (Phenyl cation)

44 [C₂H₆N]⁺ (Ethylamine fragment)
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Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures.

NMR Spectroscopy:

Sample Preparation: A sample of N-(2-aminoethyl)benzamide is dissolved in a deuterated

solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL.

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Parameters: Standard pulse sequences are used with a sufficient number of scans

to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent

peak.

¹³C NMR Parameters: Proton-decoupled spectra are recorded to simplify the spectrum to

single lines for each unique carbon atom.

IR Spectroscopy:

Sample Preparation: The spectrum can be obtained using a neat sample (liquid) between

two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. For solid samples, a KBr

pellet or a Nujol mull can be prepared.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a

hard ionization technique that often leads to extensive fragmentation, providing detailed

structural information. ESI is a softer ionization method that typically provides a strong

molecular ion peak.

Instrumentation: The analysis is performed on a mass spectrometer, which may be coupled

with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography
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(LC-MS).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-(2-aminoethyl)benzamide.
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Caption: Workflow of Spectroscopic Analysis.
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[https://www.benchchem.com/product/b168569#spectroscopic-data-of-n-2-aminoethyl-
benzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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